molecular formula C20H16BrN5O2S B2553387 N-(4-bromo-2-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251676-61-5

N-(4-bromo-2-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Numéro de catalogue: B2553387
Numéro CAS: 1251676-61-5
Poids moléculaire: 470.35
Clé InChI: TWRUKVPTPZAPJO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromo-2-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a triazolopyrazine-based acetamide derivative characterized by:

  • Core structure: A [1,2,4]triazolo[4,3-a]pyrazine ring with a 3-oxo group at position 2.
  • Substituents: A phenylsulfanyl group at position 6. An acetamide side chain linked to a 4-bromo-2-methylphenyl group at position 2.

Propriétés

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN5O2S/c1-13-11-14(21)7-8-16(13)23-17(27)12-26-20(28)25-10-9-22-19(18(25)24-26)29-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRUKVPTPZAPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications De Recherche Scientifique

Pharmacological Applications

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. The presence of a triazole ring is often associated with enhanced activity against various cancer cell lines. Research indicates that derivatives of triazoles can inhibit tumor growth and induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound may act as an inhibitor of lipoxygenase enzymes, which are involved in inflammatory processes. In silico docking studies have shown that related compounds can effectively bind to the active site of lipoxygenase, suggesting that N-(4-bromo-2-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide could similarly exhibit anti-inflammatory properties .
  • Antimicrobial Activity : Compounds featuring similar structural motifs have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of sulfur-containing moieties is known to enhance antimicrobial efficacy .

Case Study 1: Anticancer Activity

In a study examining various triazole derivatives, compounds structurally related to N-(4-bromo-2-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide were found to exhibit promising cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study 2: Anti-inflammatory Potential

A molecular docking study evaluated the binding affinity of similar compounds to the lipoxygenase enzyme. Results indicated that these compounds could serve as potential inhibitors due to their ability to fit well into the enzyme's active site. This suggests that N-(4-bromo-2-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide might also be a candidate for further investigation as an anti-inflammatory agent .

Comparaison Avec Des Composés Similaires

Structural Variations in Triazolopyrazine Derivatives

The target compound shares its triazolopyrazine core with several analogs but differs in substituent patterns, which critically influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents at Position 8 Acetamide Side Chain Key Differences vs. Target Compound Evidence Source
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide 4-Chlorobenzylsulfanyl N-(4-methoxybenzyl) - Position 8 : Chlorobenzyl vs. phenylsulfanyl.
- Side chain : Methoxybenzyl enhances solubility.
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide 4-Chlorobenzylsulfanyl N-(2,5-dimethylphenyl) - Position 8 : Chlorobenzyl substitution.
- Side chain : Dimethylphenyl increases lipophilicity.
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide Phenyl N-(4-hydroxyphenyl) - Core modification : Amino group at position 7.
- Side chain : Phenoxyacetamide reduces steric bulk.

Key Observations :

  • Phenylsulfanyl vs.
  • Acetamide Side Chain : The 4-bromo-2-methylphenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which could influence receptor interactions compared to methoxybenzyl or dimethylphenyl derivatives .

Impact of Substituents on Pharmacokinetic Properties

  • Solubility : The 4-methoxybenzyl group in improves aqueous solubility due to the polar methoxy moiety, whereas the bromo and methyl groups in the target compound may reduce solubility, favoring membrane permeability.

Docking and Binding Mode Predictions

AutoDock Vina studies () suggest that the phenylsulfanyl group in the target compound may form π-π interactions with aromatic residues in enzyme active sites, while the 3-oxo group participates in hydrogen bonding. In contrast, chlorobenzyl analogs () may prioritize hydrophobic interactions. Crystal structure data for related acetamides () reveal that dihedral angles (e.g., 54.6° between aromatic rings) and intramolecular hydrogen bonds (S(6) motif) stabilize conformations critical for binding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromo-2-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide?

  • Methodology : The compound's core triazolo[4,3-a]pyrazine scaffold can be synthesized via cyclocondensation reactions. For example, describes the use of carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC·HCl) to form acetamide linkages between arylacetic acid derivatives and amine-containing heterocycles. Key steps include:

  • Activation of carboxylic acids with EDC·HCl in dichloromethane.
  • Reaction with substituted anilines (e.g., 4-bromo-2-methylaniline) under controlled pH (using triethylamine).
  • Purification via liquid-liquid extraction and crystallization .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction (as in ) resolves bond lengths, angles, and dihedral angles between aromatic/heterocyclic moieties. For example, intramolecular C–H···O hydrogen bonds stabilize the conformation .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (DMSO-d6 or CDCl3) can confirm substituent positions. The phenylsulfanyl group at position 8 typically shows deshielded protons (~δ 7.3–7.8 ppm) due to sulfur’s electron-withdrawing effect .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ for C22H18BrN5O2S: ~512.04) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology :

  • In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to triazolo-pyrazine kinase inhibitors. Use ATP-competitive assays with fluorescence polarization detection .
  • Antimicrobial testing : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains, given the sulfanyl group’s potential membrane disruption .

Advanced Research Questions

Q. How can synthetic yield be improved for the triazolo-pyrazine core under catalytic conditions?

  • Methodology :

  • Palladium catalysis : highlights Pd-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates. Apply Pd(OAc)2/Xantphos in DMF at 80°C to form the triazolo-pyrazine ring with >70% yield .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve regioselectivity via controlled dielectric heating .

Q. What strategies resolve contradictions in spectroscopic data between computational and experimental results?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level and compare computed 1H^1H NMR shifts (GIAO method) with experimental data to identify conformational discrepancies .
  • Dynamic NMR : Probe temperature-dependent spectral changes (e.g., coalescence of proton signals) to detect rotational barriers in the phenylsulfanyl group .

Q. How can structure-activity relationships (SAR) be explored for the phenylsulfanyl substituent?

  • Methodology :

  • Bioisosteric replacement : Synthesize analogs with sulfone (-SO2-) or methylsulfonyl (-SO2CH3) groups at position 7. Compare IC50 values in kinase assays to assess electron-withdrawing vs. donating effects .
  • Crystallographic overlay : Superpose ligand-bound protein structures (e.g., PDB entries) to evaluate steric clashes or hydrogen-bonding interactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.